ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a triazine ring, morpholine, and ethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 4-(ethoxycarbonyl)phenylamine with cyanuric chloride to form an intermediate, which is then reacted with morpholine and 4-aminobenzoic acid ethyl ester under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and morpholine group play crucial roles in its binding affinity and specificity .
Properties
IUPAC Name |
ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O5/c1-3-35-21(32)17-5-9-19(10-6-17)26-23-28-24(30-25(29-23)31-13-15-34-16-14-31)27-20-11-7-18(8-12-20)22(33)36-4-2/h5-12H,3-4,13-16H2,1-2H3,(H2,26,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQHENPOQHMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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